Dimethyl disulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl disulfate is a useful research compound. Its molecular formula is C2H6O7S2 and its molecular weight is 206.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Applications

Soil Fumigation

Dimethyl disulfide is primarily used as a soil fumigant. It effectively controls nematodes, fungi, and other soil-borne pathogens that can adversely affect crop yields. Its application is particularly significant in the cultivation of vegetables, strawberries, flowers, melons, orchards, and vineyards. The compound can be applied through various methods such as drip irrigation or direct injection into the soil .

Case Study: Efficacy Against Soil-Borne Pathogens

A study demonstrated that DMDS significantly reduces the population of Sclerotinia minor, a fungal pathogen affecting tomato plants. The application resulted in improved plant growth and enhanced resistance against diseases. The minimum inhibitory concentration for various fungal pathogens was assessed, showing that DMDS inhibited growth effectively at concentrations lower than 50 µM for most tested fungi .

| Pathogen | Minimum Inhibitory Concentration (µM) |

|---|---|

| Aspergillus flavus | >50 |

| Rhizoctonia solani | >50 |

| Sclerotinia minor | ≤50 |

Chemical Manufacturing

Intermediate in Chemical Synthesis

Dimethyl disulfide serves as an important intermediate in the production of several chemicals, including dimethyl sulfate and methanethiol. These chemicals are utilized in pharmaceuticals and flavorings, underscoring DMDS's role in chemical manufacturing processes .

Sulfiding Agent

In the oil and gas industry, DMDS is employed as a sulfiding agent during catalyst preparation for hydrodesulfurization processes. Its high sulfur content makes it preferable over other sulfur sources, facilitating the conversion of metal oxides to active metal sulfides .

Environmental Applications

Wastewater Treatment

DMDS is utilized to control foul-smelling compounds such as hydrogen sulfide in biogas streams during wastewater treatment processes. This application helps mitigate odor emissions and improve overall environmental quality .

Pest Control

In addition to its agricultural uses, dimethyl disulfide is also effective in pest control formulations. Its strong odor acts as a repellent for various insects and pests that threaten crops and agricultural products .

Summary of Applications

The following table summarizes the diverse applications of dimethyl disulfide:

| Application Area | Specific Uses |

|---|---|

| Agriculture | Soil fumigation for nematodes and fungi |

| Chemical Manufacturing | Intermediate for dimethyl sulfate and methanethiol |

| Oil & Gas Industry | Catalyst sulfiding agent |

| Environmental Management | Odor control in wastewater treatment |

| Pest Control | Insect repellent in agricultural products |

Chemical Reactions Analysis

Thermal Decomposition and Catalytic Reactions

DMDS decomposes under specific conditions to form reactive intermediates:

Key findings:

-

On Ni(111), DMDS undergoes S–S bond cleavage to form methyl thiolate, which further decomposes to methane (70% yield) and ethane (15% yield) at higher temperatures .

-

Catalytic decomposition over CoMo/NiMo hydrotreating catalysts avoids coking due to methane’s inertness .

Atmospheric Oxidation by OH Radicals

DMDS reacts with hydroxyl radicals (·OH), leading to aerosol formation and sulfur-containing products:

| Reaction Pathway | Products | Yield (S%) |

|---|---|---|

| ·OH-induced oxidative cleavage | CH₃SO·, CH₃SH, SOₓ, aerosols | 5–21% |

| With NO present | Sulfate, methanesulfonic acid (MSA) | Up to 47% |

Mechanistic insights:

-

The reaction involves hydrogen atom transfer and S–O bond formation, producing intermediates like cis-CH₃SONO .

-

Aerosol composition includes sulfate (40–60%), MSA (20–30%), and methanesulfinic acid (MSIA) .

Halogenation and Oxidation Reactions

DMDS reacts with halogens and oxidizing agents:

-

Chlorination : Forms methanesulfenyl chloride (CH₃SCl), methanesulfinyl chloride (CH₃S(O)Cl), and methanesulfonyl chloride (CH₃SO₂Cl) .

-

Oxidation with H₂O₂ or peracetic acid : Yields methyl methanethiosulfinate (CH₃S(O)SCH₃) .

Surface-Mediated Reactions

On metal surfaces, DMDS exhibits unique reactivity:

-

Ni(111) reconstruction : Saturation coverage (>0.33 ML) induces surface restructuring, observed via LEED patterns .

-

Dehydrogenation : Hydrogen desorption peaks at 380 K, indicating C–H bond activation .

Key Research Findings

-

Industrial relevance : DMDS is preferred for catalyst sulfiding due to its high sulfur content (68%) and low coking tendency .

-

Atmospheric impact : DMDS oxidation contributes to secondary aerosol formation without SO₂ intermediates, influencing climate models .

-

Antiradical properties : The delocalization of unpaired electrons in sulfur intermediates (e.g., CH₃SO·) mitigates radical chain reactions .

This synthesis of experimental and theoretical data underscores DMDS’s versatility in both industrial and environmental contexts, with ongoing research focused on optimizing its applications and understanding its atmospheric role.

Properties

CAS No. |

10506-59-9 |

|---|---|

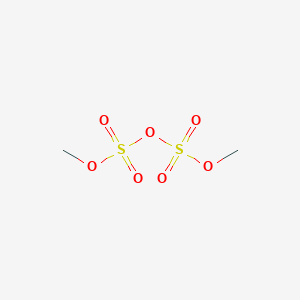

Molecular Formula |

C2H6O7S2 |

Molecular Weight |

206.2 g/mol |

IUPAC Name |

methoxysulfonyl methyl sulfate |

InChI |

InChI=1S/C2H6O7S2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3 |

InChI Key |

HTIBHCNKRMYWAG-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)OS(=O)(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.